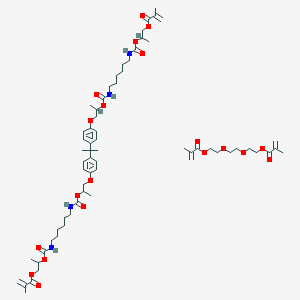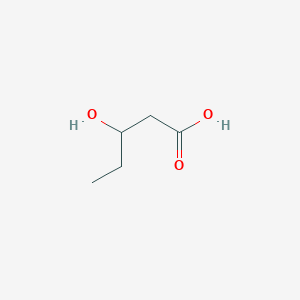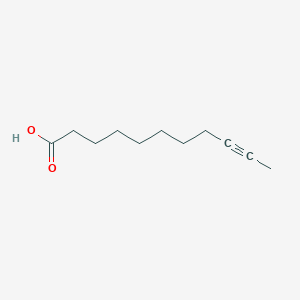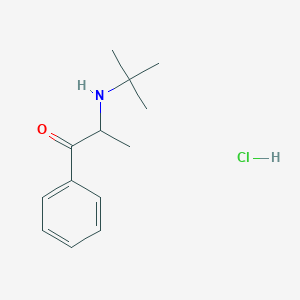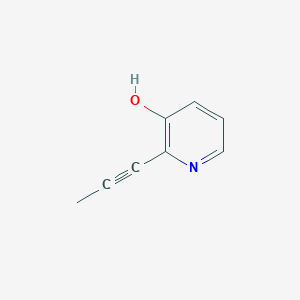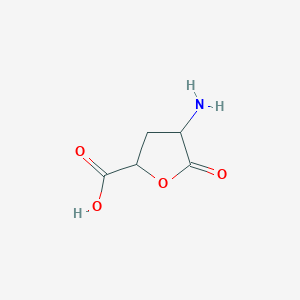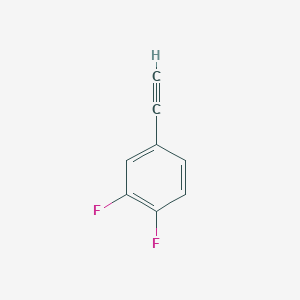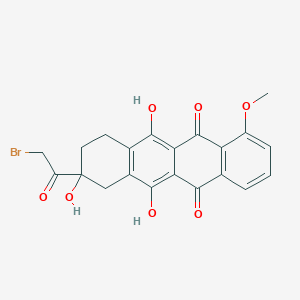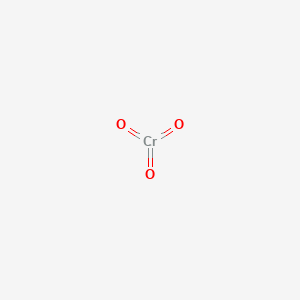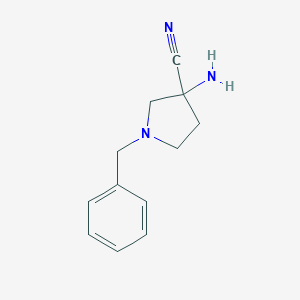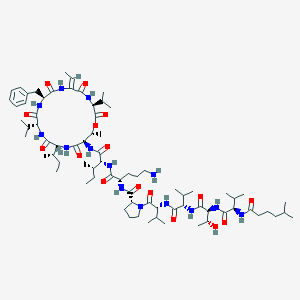
Kahalalide F
説明
Kahalalide F (KF) is a novel antitumor drug of marine origin under clinical investigation . It is a member of the family of natural depsipeptides isolated from the Hawaiian herbivorous marine mollusk Elysia rufescens . KF has shown potent cytotoxic activity against a panel of human prostate and breast cancer cell lines .
Synthesis Analysis
KF is synthesized following a scheme used for the first KF synthesis with minor modifications . These modifications mainly include the use of DIPCDI/HOBt as coupling reagents in the solid-phase .Molecular Structure Analysis
The structure of KF contains a lateral chain and a cycled region with the molecular formula C75H124N14O16 . It is the largest and most active of the seven natural compounds isolated from E. rufescens .Chemical Reactions Analysis
KF has shown to exhibit significant in vitro and in vivo antitumor activity against a variety of human cancer cell lines (colon, prostate and breast cancer cell) with half maximal inhibitory concentration of less than 1 mg .Physical And Chemical Properties Analysis
KF is a small natural peptide that showed activity in vitro and in vivo . The dose-limiting toxicity in clinical trials was transaminitis .科学的研究の応用
Development of Pharmaceutical Formulations
- Kahalalide F has been formulated into a stable parenteral (intravenous) pharmaceutical formulation for use in clinical trials. This formulation required specific concentrations of polysorbate 80 and citric acid monohydrate for solubilization, and stability studies indicated that sucrose as a bulking agent provided more stability compared to mannitol (Nuijen et al., 2001).
Chemical and Enzymatic Stability
- Research into the chemical and enzymatic stability of Kahalalide F has shown that it is a metabolically stable drug. This stability is crucial for its potential use as an anticancer agent (Sparidans et al., 2001).
Compatibility with Infusion Devices
- The compatibility and stability of Kahalalide F in different infusion systems were investigated. It was found that specific materials and conditions are required for its administration, which is important for ensuring the effectiveness and safety of the drug during clinical trials (Nuijen et al., 2004).
Mechanism of Action in Cancer Cells
- Kahalalide F induces cell death in human prostate and breast cancer cells through a process known as oncosis. This process is characterized by severe cytoplasmic swelling, vacuolization, and plasma membrane rupture, distinguishing it from other forms of cell death like apoptosis (Suárez et al., 2003).
Synthesis and Structure Determination
- The synthesis and structure determination of Kahalalide F have been a significant focus, given its complex structure and potent bioactivity. An efficient solid-phase synthetic approach has been reported, which is crucial for its production and further study (López-Macià et al., 2001).
Clinical Studies and Pharmacokinetics
- Clinical studies have been conducted to evaluate the safety, pharmacokinetics, and efficacy of Kahalalide F in patients with advanced solid tumors. These studies are essential for determining the appropriate dosages and treatment regimens (Pardo et al., 2008).
Conjugation with Gold Nanoparticles
- Innovative approaches like conjugation of Kahalalide F with gold nanoparticles have been explored to enhance its antitumoral activity. This conjugation potentially improves the delivery and effectiveness of the drug (Hosta et al., 2009).
Antifungal and Antitumor Activity
- Studies on Kahalalide F analogs have shown significant in vitro and in vivo antifungal and antitumor activities. These findings expand the potential therapeutic applications of Kahalalide F and its derivatives (Shilabin & Hamann, 2011).
Safety And Hazards
将来の方向性
KF is currently in phase II clinical development . The results of present study suggest that therapeutically effective concentrations of KF can be delivered in the skin using combination of lipophilic and hydrophilic chemical enhancers . This could lead to better drug design aimed at exploiting the potential for cell selectivity .
特性
IUPAC Name |
(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H124N14O16/c1-20-44(16)59(71(100)88-62-47(19)105-75(104)58(43(14)15)84-63(92)49(22-3)77-65(94)51(37-48-30-24-23-25-31-48)79-67(96)55(40(8)9)81-70(99)60(45(17)21-2)86-73(62)102)85-64(93)50(32-27-35-76)78-66(95)52-33-28-36-89(52)74(103)57(42(12)13)83-69(98)56(41(10)11)82-72(101)61(46(18)90)87-68(97)54(39(6)7)80-53(91)34-26-29-38(4)5/h22-25,30-31,38-47,50-52,54-62,90H,20-21,26-29,32-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-22-/t44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGXNDQKCXNWLO-YUHQQKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C(CCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N/C(=C\C)/C(=O)N[C@H](C(=O)O[C@@H]([C@H](C(=O)N1)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCCN)NC(=O)[C@H]2CCCN2C(=O)[C@@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H](C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H124N14O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031233 | |
| Record name | Kahalalide F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1477.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kahalalide F | |
CAS RN |
149204-42-2 | |
| Record name | Kahalalide F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kahalalide F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KAHALALIDE F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQD6E2ZXEA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)
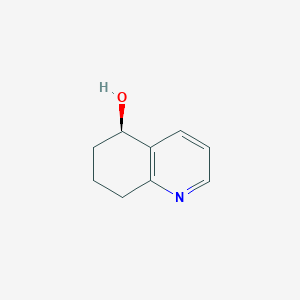
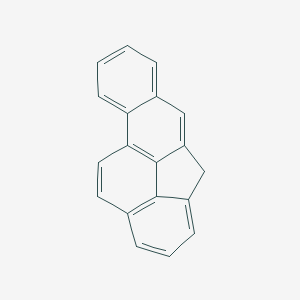
![N-[2-(Methylsulfinyl)ethyl]butanamide](/img/structure/B126775.png)
